tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Overview
Description
Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: is a complex organic compound belonging to the pyrrolopyrimidine class This compound features a pyrrolopyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrrolopyrimidine derivatives.
Reaction Steps: The synthesis involves multiple steps, including halogenation, alkylation, and esterification. For example, the pyrrolopyrimidine core can be halogenated to introduce the chlorine atom at the 2-position.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity. This involves using catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions with biological macromolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to elicit a biological response. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Tert-butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: Similar structure but with an additional chlorine atom.
Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate: Different position of the chlorine atom on the pyrrolopyrimidine ring.
Tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate: Lacks the methyl group at the 4-position.
Uniqueness: The presence of both the tert-butyl group and the chlorine atom at specific positions on the pyrrolopyrimidine ring makes this compound unique
tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-chloro-4-methylpyrrolo[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-9-8(15-10(13)14-7)5-6-16(9)11(17)18-12(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVLXMBWFJIPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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